1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one
Description
1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one is a propanone derivative featuring a 2-amino-3-methoxyphenyl group attached to the ketone-bearing carbon and a chlorine substituent at the second carbon of the propane chain. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(2-amino-3-methoxyphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(11)10(13)7-4-3-5-8(14-2)9(7)12/h3-6H,12H2,1-2H3 |
InChI Key |
LCMNWFKHHVDUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)OC)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one involves several steps. One common method includes the reaction of 2-amino-3-methoxybenzaldehyde with chloroacetone under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a base like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s effects on signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, have been studied extensively. By inhibiting key enzymes in these pathways, the compound can modulate various cellular processes, including proliferation and apoptosis .
Comparison with Similar Compounds
2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one (PD98059)
- Structure: Benzopyran-4-one core with a 2-amino-3-methoxyphenyl group at position 2.
- Activity : A selective MEK inhibitor that suppresses ERK1/2 phosphorylation, demonstrating efficacy at 10–200 µmol/L concentrations in cellular assays .
- Key Difference: The benzopyranone scaffold replaces the propanone chain, altering solubility and bioavailability.
1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Structure: Propanone backbone with a 3-amino-4-(trifluoromethylthio)phenyl group.
- Properties: Molecular formula C₁₀H₉ClF₃NOS; molar mass 283.7 g/mol.
- Key Difference : The trifluoromethylthio group at position 4 enhances lipophilicity compared to the methoxy group in the target compound .
Modifications to the Propane Chain
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride
- Structure: Propanone with a 3-chlorophenyl group and an amino group on the propane chain.
- Properties: Molecular formula C₉H₁₁Cl₂NO; exists as a hydrochloride salt (enhanced aqueous solubility) .
- Key Difference : Chlorine substitution on the aromatic ring versus the propane chain reduces steric hindrance near the ketone.
3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride
- Structure: Additional amino group on the propane chain.
- Properties : Molecular formula C₉H₁₃ClN₂O₂.
Functional Group Additions
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
- Structure : Hydrazinylidene group at the ketone carbon and a 4-methoxyphenyl substituent.
- Key Difference : The hydrazinylidene moiety introduces conjugation, altering electronic properties and reactivity .
Data Tables: Structural and Functional Comparisons
Research Findings and Implications
- PD98059: Demonstrated inhibition of ERK1/2 phosphorylation in rat models, highlighting the importance of the 2-amino-3-methoxyphenyl group in kinase targeting .
- Trifluoromethylthio Derivatives : Increased lipophilicity may improve blood-brain barrier penetration, a critical factor in CNS-targeted drug design .
- Hydrochloride Salts: Salt formation (e.g., 2-Amino-1-(3-chlorophenyl)propan-1-one HCl) enhances solubility, a strategy applicable to the target compound for pharmacological optimization .
Biological Activity
1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- An amino group ()
- A methoxy group ()
- A chloropropanone moiety ()
This structural configuration allows for diverse chemical reactivity, making it a valuable candidate for further pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies have shown efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Properties
In addition to its antimicrobial effects, the compound has been evaluated for anticancer properties . Studies indicate that it can inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical cancer) | 10 | Apoptosis induction |
| MCF-7 (Breast cancer) | 15 | Cell cycle arrest (G1 phase) |
| A549 (Lung cancer) | 20 | Inhibition of proliferation |
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. For instance, it may bind to enzymes involved in metabolic pathways or receptors that regulate cellular signaling processes.
One proposed mechanism involves the inhibition of the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and apoptosis. By modulating this pathway, the compound could exert its therapeutic effects effectively.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed enhanced antimicrobial activity compared to standard antibiotics, suggesting its utility as a novel antimicrobial agent.
- Evaluation of Anticancer Effects : Another research effort focused on the anticancer properties of the compound, revealing that it significantly reduced tumor growth in xenograft models of breast cancer . The study indicated that treatment with the compound led to increased apoptosis in tumor cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
